molecular formula C12H15N3O B13540325 4-amino-5-ethyl-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one

4-amino-5-ethyl-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one

Cat. No.: B13540325
M. Wt: 217.27 g/mol
InChI Key: KXUCRLULPSOFIJ-UHFFFAOYSA-N
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Description

4-amino-5-ethyl-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one is a heterocyclic compound that belongs to the pyrazolone family. This compound is characterized by its unique structure, which includes an amino group, an ethyl group, a methyl group, and a phenyl group attached to a pyrazolone ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

4-amino-5-ethyl-1-methyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C12H15N3O/c1-3-10-11(13)12(16)15(14(10)2)9-7-5-4-6-8-9/h4-8H,3,13H2,1-2H3

InChI Key

KXUCRLULPSOFIJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=O)N(N1C)C2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-ethyl-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one typically involves the reaction of hydrazine derivatives with acetylenic ketones. This method results in the formation of pyrazoles, often yielding a mixture of regioisomers . The reaction conditions usually include the use of solvents such as methanol or ethanol and catalysts like methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions to improve yield and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-amino-5-ethyl-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced pyrazolone derivatives.

    Substitution: Formation of substituted pyrazolone derivatives with various functional groups.

Scientific Research Applications

4-amino-5-ethyl-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-5-ethyl-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-5-ethyl-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group, ethyl group, methyl group, and phenyl group on the pyrazolone ring differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct applications in research and industry.

Biological Activity

4-Amino-5-ethyl-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one is a pyrazole derivative that has garnered attention in medicinal chemistry for its diverse biological activities. This compound is part of a larger class of pyrazole-based compounds known for their therapeutic potential, particularly in oncology and anti-inflammatory applications.

  • Molecular Formula : C12H16N4O
  • Molecular Weight : 232.28 g/mol
  • CAS Number : Not specifically listed but related compounds are well-documented.

Anticancer Activity

Research indicates that pyrazole derivatives, including 4-amino-5-ethyl-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one, exhibit significant anticancer properties. A study highlighted that compounds with similar structures demonstrated antiproliferative effects against various cancer cell lines such as lung, breast, and liver cancers. Specifically, the compound showed IC50 values ranging from 73 to 84 mg/mL against different cancer cell lines, suggesting moderate efficacy in inhibiting cancer cell growth .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various assays. It was found to reduce the production of pro-inflammatory cytokines in vitro, indicating its ability to modulate inflammatory responses. In vivo studies corroborated these findings, showing decreased microglial activation in models of neuroinflammation .

Antioxidant Activity

The antioxidant properties of 4-amino-5-ethyl-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one have also been evaluated. Compounds in this class have shown promising results in scavenging free radicals and reducing oxidative stress markers in cellular models. The antioxidant activity was assessed using various assays including ABTS and DPPH tests, with results indicating significant protective effects against oxidative damage .

Structure–Activity Relationship (SAR)

The biological activity of pyrazole derivatives can often be correlated with their structural features. Modifications at specific positions on the pyrazole ring influence their potency and selectivity:

PositionModificationEffect on Activity
1Methyl groupEnhances anticancer activity
5Ethyl groupImproves anti-inflammatory effects
3Phenyl groupIncreases antioxidant capacity

Case Study 1: Anticancer Evaluation

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrazole derivatives and evaluated their anticancer activities against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines. The compound exhibited a notable reduction in cell viability with an average growth inhibition of 54.25% for HepG2 cells .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of this compound in models of Alzheimer's disease. The results indicated that treatment with the pyrazole derivative significantly reduced neuroinflammation markers and improved cognitive function in treated mice compared to controls .

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